molecular formula C9H4BrNS B2621043 3-Bromobenzo[b]thiophene-2-carbonitrile CAS No. 55810-82-7

3-Bromobenzo[b]thiophene-2-carbonitrile

Cat. No. B2621043
CAS RN: 55810-82-7
M. Wt: 238.1
InChI Key: WAIYAUSEFDBRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromobenzo[b]thiophene-2-carbonitrile is a chemical compound used as an intermediate in synthetic chemistry and in the pharmaceutical industry . It has been used in the preparation of thiaplatinacycles and 2,2’-thienylpyrroles . It also has antifungal activity based on the benzo[b]thiophene moiety .


Synthesis Analysis

Thiophene derivatives, including 3-Bromobenzo[b]thiophene-2-carbonitrile, have been synthesized using various strategies. These include the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Other methods involve the use of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of 3-Bromobenzo[b]thiophene-2-carboxaldehyde, a related compound, has been reported with a molecular formula of CHBrOS, an average mass of 241.104 Da, and a monoisotopic mass of 239.924438 Da .


Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, 3-Bromothianaphthene, a related compound, undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .

Scientific Research Applications

Antifungal Activity

3-Bromobenzo[b]thiophene-2-carbonitrile exhibits antifungal properties. Researchers have explored its potential as an antifungal agent, particularly in the context of synthetic di(hetero)arylamines. These compounds are based on the benzo[b]thiophene moiety, and their antifungal activity could have implications for treating fungal infections .

Thiaplatinacycles Synthesis

This compound plays a role in the preparation of thiaplatinacycles . These are organometallic complexes containing a platinum atom coordinated to a thiophene ring. The synthesis of such complexes is relevant in the field of coordination chemistry and catalysis .

Mechanism of Action

While the specific mechanism of action for 3-Bromobenzo[b]thiophene-2-carbonitrile is not mentioned in the search results, thiophene-based analogs are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs, including 3-Bromobenzo[b]thiophene-2-carbonitrile, continue to attract interest due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing new synthesis methods and exploring their potential applications in medicine and other fields.

properties

IUPAC Name

3-bromo-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIYAUSEFDBRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzo[b]thiophene-2-carbonitrile

CAS RN

55810-82-7
Record name 3-bromo-1-benzothiophene-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.